1-Methyl-2-propylcyclopentane

Catalog No.
S14735228
CAS No.
3728-57-2
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-propylcyclopentane

CAS Number

3728-57-2

Product Name

1-Methyl-2-propylcyclopentane

IUPAC Name

1-methyl-2-propylcyclopentane

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3

InChI Key

ADQJFBQXLAAVQA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC1C

1-Methyl-2-propylcyclopentane is a cyclic hydrocarbon with the chemical formula C9H18C_9H_{18}. It consists of a cyclopentane ring substituted with a methyl group at one carbon and a propyl group at another. This compound can exist in different stereoisomeric forms, specifically as cis and trans isomers, which differ in the spatial arrangement of the substituents around the cyclopentane ring. The cis-1-methyl-2-propylcyclopentane has a lower boiling point compared to its trans counterpart due to differences in molecular interactions, which affects its physical properties and potential applications .

Typical of aliphatic hydrocarbons, including:

  • Hydrogenation: Addition of hydrogen across double bonds if present.
  • Halogenation: Reaction with halogens (e.g., bromine or chlorine) can occur under UV light or heat, leading to the formation of haloalkanes.
  • Oxidation: Under strong oxidizing conditions, it may convert to alcohols or ketones.
  • Elimination Reactions: Depending on the reaction conditions, it can lose small molecules to form alkenes.

These reactions are influenced by the steric hindrance introduced by the bulky propyl group, which can affect reaction rates and pathways .

  • Solvents: Due to their low toxicity and volatility.
  • Flavoring agents: In food chemistry, where certain aliphatic hydrocarbons are used for flavor enhancement.
  • Pharmaceutical intermediates: In synthetic organic chemistry for producing bioactive compounds.

Further research is needed to elucidate specific biological activities related to this compound .

Several methods can be employed for synthesizing 1-methyl-2-propylcyclopentane:

  • Alkylation of Cyclopentane: Using alkyl halides (such as methyl iodide and propyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide to generate the desired product through nucleophilic substitution reactions.
  • Cyclization Reactions: Starting from linear alkenes or alkynes that undergo cyclization under heat or catalytic conditions.
  • Radical Reactions: Utilizing radical initiators to promote coupling reactions that form cyclopentane rings with appropriate substituents.

These methods vary in yield, selectivity, and environmental impact .

1-Methyl-2-propylcyclopentane finds applications in various fields:

  • Chemical Industry: As a solvent or reagent in organic synthesis.
  • Petrochemical Sector: Potential use as a fuel additive or component in gasoline formulations due to its favorable combustion properties.
  • Research: Used in studies involving cycloalkanes and their derivatives for understanding reaction mechanisms and properties.

Its unique structure makes it an interesting candidate for further exploration in synthetic chemistry .

Interaction studies involving 1-methyl-2-propylcyclopentane primarily focus on its behavior in mixtures with other hydrocarbons. These studies assess:

  • Solubility: How well it mixes with various solvents or oils.
  • Volatility: Its evaporation rate compared to other similar compounds.
  • Thermodynamic Properties: Such as boiling point elevation or freezing point depression when mixed with other substances.

Understanding these interactions is crucial for optimizing its use in industrial applications and formulations .

1-Methyl-2-propylcyclopentane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-MethylcyclopentaneCyclopentane ring with one methyl groupSimpler structure; less steric hindrance
2-MethylcyclopentaneCyclopentane ring with one methyl group at position 2Different substitution pattern affecting reactivity
1-EthylcyclopentaneCyclopentane ring with one ethyl groupLarger substituent leading to different physical properties
Trans-1-Methyl-2-propylcyclopentaneSame formula but different stereochemistryDifferent boiling point and physical properties

The presence of both methyl and propyl groups on the cyclopentane ring gives 1-methyl-2-propylcyclopentane unique steric and electronic characteristics that influence its reactivity and applications compared to these similar compounds .

XLogP3

4.3

Exact Mass

126.140850574 g/mol

Monoisotopic Mass

126.140850574 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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